3-(Benciloxi)-2-bromopiridina

Descripción general

Descripción

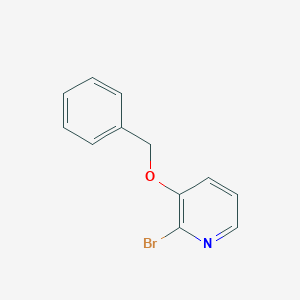

3-(Benzyloxy)-2-bromopyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzyloxy group at the third position and a bromine atom at the second position

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Benzyloxy)-2-bromopyridine serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for selective modifications that are crucial for developing new chemical entities.

- Synthesis of Functionalized Pyridines: The compound can be used to synthesize substituted pyridines through various reactions, including nucleophilic substitutions and coupling reactions. For example, it has been utilized in the preparation of novel derivatives that exhibit enhanced biological activity .

- Role in Drug Development: The introduction of the benzyloxy group enhances the solubility and stability of pyridine derivatives, making them suitable candidates for drug development. This modification can improve interactions with biological targets such as enzymes and receptors, potentially leading to new therapeutic agents .

Medicinal Chemistry

The medicinal applications of 3-(Benzyloxy)-2-bromopyridine are primarily linked to its derivatives, which have shown promise in various therapeutic areas.

- Antibacterial Activity: Research has indicated that derivatives of this compound can exhibit antibacterial properties. For instance, modifications to the structure have led to compounds that are effective against resistant bacterial strains, highlighting its potential as a scaffold for antibiotic development .

- Cancer Treatment: Some studies have explored the use of 3-(Benzyloxy)-2-bromopyridine derivatives in cancer therapy. These compounds can act as inhibitors of specific cancer-related pathways, offering a targeted approach to treatment .

Case Studies

Several case studies illustrate the practical applications and effectiveness of 3-(Benzyloxy)-2-bromopyridine in research:

- Synthesis of Hydroxypyridinones: In one study, researchers synthesized hydroxypyridinone derivatives using 3-(Benzyloxy)-2-bromopyridine as a starting material. These compounds were evaluated for their ability to chelate metals, which is crucial in developing treatments for metal overload conditions .

- Development of Novel Antibiotics: Another case involved the synthesis of mixed ligand systems based on 3-(Benzyloxy)-2-bromopyridine. These systems showed enhanced selectivity and efficacy against specific bacterial targets, demonstrating the compound's versatility in medicinal chemistry .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing substituted pyridines | Enhances solubility and stability |

| Medicinal Chemistry | Potential antibacterial and anticancer agents | Effective against resistant strains |

| Hydroxypyridinones | Used in synthesizing metal chelators | Promising for metal overload treatments |

| Novel Antibiotics | Development of mixed ligand systems | Improved selectivity and efficacy |

Mecanismo De Acción

Target of Action

3-(Benzyloxy)-2-bromopyridine is a complex organic compound that interacts with several targets. The primary targets of this compound are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cell signaling.

Mode of Action

For instance, it may act as a nucleophile, competing with oxygen in certain reactions . This interaction can lead to the formation of an oxime, an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can influence the oxidation state of attached atoms, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This process can potentially affect various biochemical pathways, altering the normal functioning of cells.

Pharmacokinetics

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by glucose levels in the body.

Result of Action

It is known that the compound can influence the oxidation state of attached atoms . This can potentially lead to changes in the structure and function of proteins, affecting cellular processes.

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-2-bromopyridine can be influenced by various environmental factors. For instance, the presence of other compounds, such as antifungal azoles, in the environment can potentially interact with 3-(Benzyloxy)-2-bromopyridine, affecting its action . Furthermore, the compound’s action can be influenced by the physiological environment, such as glucose levels in the body .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-bromopyridine typically involves the bromination of 3-(benzyloxy)pyridine. One common method is as follows:

Starting Material: 3-(Benzyloxy)pyridine.

Bromination: The bromination reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction Conditions: The reaction is typically performed in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for 3-(Benzyloxy)-2-bromopyridine may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzyloxy)-2-bromopyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the second position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

Nucleophilic Substitution: Formation of 3-(benzyloxy)-2-substituted pyridines.

Oxidation: Formation of 3-(benzyloxy)pyridine-2-carboxylic acid or 3-(benzyloxy)pyridine-2-aldehyde.

Reduction: Formation of 3-(benzyloxy)pyridine or 3-(hydroxy)pyridine.

Comparación Con Compuestos Similares

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

2-Bromopyridine: Lacks the benzyloxy group, reducing its potential for specific interactions with biological targets.

3-(Benzyloxy)-2-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and binding properties.

Uniqueness

3-(Benzyloxy)-2-bromopyridine is unique due to the presence of both the benzyloxy group and the bromine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Actividad Biológica

3-(Benzyloxy)-2-bromopyridine is an organic compound notable for its unique structure, which includes a pyridine ring substituted with a benzyloxy group and a bromine atom. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications as a building block for more complex molecules. This article explores the biological activity of 3-(Benzyloxy)-2-bromopyridine, detailing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀BrN₁O

- Molecular Weight : 264.12 g/mol

- Structure : Features a bromine atom at position 2 and a benzyloxy group at position 3 of the pyridine ring.

The presence of both the benzyloxy group and the bromine atom contributes to the compound's distinct chemical reactivity, influencing its interactions with biological targets.

3-(Benzyloxy)-2-bromopyridine primarily acts as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can significantly affect the pharmacokinetics of various therapeutic agents. The compound's mechanism involves:

- Nucleophilic Action : Competing with oxygen in biochemical reactions.

- Influence on Biochemical Pathways : Modulating oxidation states of attached atoms, potentially converting electron-withdrawing groups into electron-donating ones.

Enzyme Inhibition

Research indicates that 3-(Benzyloxy)-2-bromopyridine exhibits inhibitory effects on cytochrome P450 enzymes:

- CYP1A2 Inhibition : This inhibition can lead to altered metabolism of drugs that are substrates for this enzyme, affecting their efficacy and safety.

- CYP2D6 Inhibition : Similar to CYP1A2, inhibiting CYP2D6 can impact the metabolism of numerous drugs, including antidepressants and antipsychotics.

Pharmacological Applications

The compound is being investigated for its potential applications in treating various conditions due to its biological activity:

- Cancer Treatment : Compounds with similar structures have shown promise in cancer therapy through modulation of signaling pathways associated with tumor growth.

- Inflammatory Diseases : The ability to inhibit specific enzymes may also contribute to anti-inflammatory effects .

Research Findings and Case Studies

Several studies have explored the biological activity of 3-(Benzyloxy)-2-bromopyridine:

-

In Vitro Studies :

- A study demonstrated that this compound could inhibit CYP1A2 and CYP2D6 effectively, suggesting its potential role in drug-drug interactions.

- Another study highlighted its use as an intermediate in synthesizing compounds with enhanced biological activities.

- Synthesis and Derivatives :

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Benzyloxy)-2-bromopyridine | Benzyloxy at position 3 | Inhibits CYP1A2 and CYP2D6 |

| 4-(Benzyloxy)-3-bromopyridine | Benzyloxy at position 4 | Similar synthetic pathways |

| 5-(Benzyloxy)-2-bromopyridine | Benzyloxy at position 5 | Potentially different biological activity |

| 2-Benzyloxy-5-bromopyridine | Benzyloxy at position 2 | Varies in reactivity |

This table illustrates how structural variations can influence the biological activity of related compounds.

Propiedades

IUPAC Name |

2-bromo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSNKVYGLPCQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444811 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132330-98-4 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.